4Z-Nonen-1-al - 4,5-d2 4Z-Nonen-1-al - 4,5-d2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0213317
InChI:
SMILES:
Molecular Formula: C9H14D2O
Molecular Weight: 142.235

4Z-Nonen-1-al - 4,5-d2

CAS No.:

Cat. No.: VC0213317

Molecular Formula: C9H14D2O

Molecular Weight: 142.235

Purity: 95% min.

* For research use only. Not for human or veterinary use.

4Z-Nonen-1-al - 4,5-d2 -

Specification

Molecular Formula C9H14D2O
Molecular Weight 142.235

Introduction

Chemical Structure and Nomenclature

4Z-Nonen-1-al - 4,5-d2 is a nine-carbon aldehyde with a Z-configuration double bond at the C4 position and deuterium atoms specifically incorporated at positions 4 and 5. The chemical formula is C9H14D2O, representing a nonenol with two hydrogen atoms replaced by deuterium atoms.

The compound name can be broken down as follows:

  • "4Z" indicates a cis (Z) configuration double bond at the 4th carbon position

  • "Nonen" refers to the nine-carbon chain with one double bond

  • "1-al" denotes an aldehyde functional group at position 1

  • "4,5-d2" specifies deuteration at positions 4 and 5

The systematic IUPAC name would be (Z)-4,5-dideuterio-non-4-enal. The compound features a Z-configuration similar to other biologically important unsaturated aldehydes such as (Z)-dec-4-enal .

Physical and Chemical Properties

Physical Properties

The physical properties of 4Z-Nonen-1-al - 4,5-d2 are expected to be similar to its non-deuterated analog with slight modifications due to the deuterium isotope effect. The following table presents the estimated physical properties:

PropertyValueNotes
Molecular Weight142.24 g/molCalculated based on C9H14D2O
Physical StateColorless to pale yellow liquidAt standard temperature and pressure
Boiling Point~175-180°CSlightly higher than non-deuterated analog due to isotope effect
Density~0.85 g/cm³Estimated based on similar aldehydes
Refractive Index~1.44-1.46Estimated based on similar aldehydes
SolubilityPoorly soluble in water, soluble in organic solventsSimilar to other medium-chain aldehydes

Chemical Properties

The chemical reactivity of 4Z-Nonen-1-al - 4,5-d2 is dominated by:

  • The aldehyde functionality at C1, which undergoes typical carbonyl reactions including nucleophilic addition

  • The C=C double bond at the C4 position with Z stereochemistry

  • The deuterium atoms at positions 4 and 5, which exhibit a kinetic isotope effect

The deuterium labeling at positions 4 and 5 creates a significant kinetic isotope effect, particularly in reactions involving these positions. The breaking of C-D bonds requires more energy than C-H bonds, typically resulting in slower reaction rates at these positions .

Synthesis Methods

Site-Specific Deuteration Approaches

The synthesis of 4Z-Nonen-1-al - 4,5-d2 requires methods that allow for selective deuteration at positions 4 and 5 while maintaining the Z-configuration of the double bond. Several approaches can be employed:

Stereoselective Synthesis Using Deuterated Building Blocks

Another approach involves using deuterated building blocks in combination with stereoselective coupling reactions:

  • Wittig reaction using a deuterated Wittig reagent

  • Sonogashira coupling followed by stereoselective reduction, similar to methods used in specialized aldehyde synthesis

  • Z-selective Lindlar hydrogenation of deuterated alkynes to produce the desired Z-configuration

Stereochemical Control in Synthesis

Maintaining the Z-configuration of the double bond presents a significant challenge in the synthesis of 4Z-Nonen-1-al - 4,5-d2. Methods for ensuring Z-selectivity include:

  • Z-selective Lindlar hydrogenation of deuterated alkynes

  • Transition metal-catalyzed isomerization of terminal alkenes, which can be adapted for deuterated substrates

  • Nickel-catalyzed stereodivergent isomerization processes as described in the literature for similar structures

For example, a Ni(COD)2/dppf catalyst system can be employed for Z-selective isomerization of terminal alkenes, potentially adaptable to the synthesis of 4Z-Nonen-1-al - 4,5-d2 .

Analytical Characterization

NMR Spectroscopy

NMR spectroscopy provides crucial information for confirming the structure and deuterium incorporation in 4Z-Nonen-1-al - 4,5-d2. The expected 1H NMR spectrum would show:

  • Aldehyde proton (CHO) signal at approximately δ 9.7 ppm

  • Absence or significant reduction of signals corresponding to H4 and H5 due to deuterium substitution

  • Characteristic coupling patterns for the Z-configured double bond

The 2H (deuterium) NMR would show signals at the positions corresponding to C4 and C5, confirming deuterium incorporation.

Mass Spectrometry

Mass spectrometry is particularly valuable for deuterium-labeled compounds. The expected mass spectrum would show:

  • Molecular ion peak at m/z 142, corresponding to C9H14D2O

  • Fragment patterns distinct from the non-deuterated analog, with fragments containing the deuterium atoms showing a +2 mass shift

  • Characteristic aldehyde fragmentation patterns

Chromatographic Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using methods similar to those employed for unsaturated aldehydes and related compounds can be used to analyze 4Z-Nonen-1-al - 4,5-d2 . Multiple reaction monitoring (MRM) transitions specific to the deuterated compound can be employed for sensitive and selective detection.

Applications in Research

Metabolic and Mechanistic Studies

The site-specific deuteration at positions 4 and 5 makes 4Z-Nonen-1-al - 4,5-d2 valuable for:

  • Studying metabolic pathways of unsaturated aldehydes

  • Investigating reaction mechanisms involving these positions

  • Measuring kinetic isotope effects in enzymatic and chemical reactions

As noted in research on similar compounds, selective deuteration at specific positions can provide insight into reaction mechanisms and metabolic transformations .

Oxidative Stability Studies

Site-specific deuteration at positions prone to oxidation can significantly alter the oxidative stability of compounds. For unsaturated aldehydes, deuteration at allylic positions (such as position 5 in this compound) can reduce susceptibility to oxidation .

This property makes 4Z-Nonen-1-al - 4,5-d2 potentially valuable for studying oxidation mechanisms and developing stabilized versions of biologically active compounds. Research on polyunsaturated fatty acids has demonstrated that deuteration at bis-allylic sites can prevent oxidative damage linked to various diseases .

Use as Internal Standards

Deuterated compounds are extensively used as internal standards in analytical methods, particularly for quantitative analysis using mass spectrometry. The +2 mass shift of 4Z-Nonen-1-al - 4,5-d2 compared to its non-deuterated analog makes it suitable as an internal standard for quantifying the natural compound in complex matrices.

Comparison with Related Compounds

4Z-Nonen-1-al - 4,5-d2 belongs to a family of unsaturated aldehydes that includes important flavor and fragrance compounds. The table below compares it with related compounds:

CompoundCarbon ChainDouble Bond PositionDeuterationKey Differences
4Z-Nonen-1-al - 4,5-d2C94ZPositions 4,5Subject of this study
(Z)-dec-4-enalC104ZNoneOne additional carbon, no deuteration
(Z)-non-4-enalC94ZNoneNon-deuterated analog
(Z)-hex-4-enalC64ZNoneShorter chain length

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator